3-Carboxybenzoate
Overview
Description
Isophthalate(1-) is a dicarboxylic acid monoanion that is the conjugate base of isophthalic acid. It is a conjugate base of an isophthalic acid. It is a conjugate acid of an isophthalate(2-).
Scientific Research Applications
1. Crystal Structure and Biological Evaluation
3-Carboxybenzoate, in its various molecular complex forms, has been utilized in structural elucidation and biological evaluation. For instance, a study by Fathima et al. (2019) synthesized a molecular complex using this compound and evaluated its crystal structure and biological properties. This complex displayed antibacterial and antifungal activities and was stable up to 138°C (Fathima, Sathiyendran, & Anitha, 2019).
2. Coordination Chemistry and Molecular Docking Studies
In coordination chemistry, this compound has shown versatility in forming complexes with various metals. Ghaemi et al. (2012) described a complex involving this compound, demonstrating its role in creating intricate molecular structures (Ghaemi, Dadkhah, Ng, & Tiekink, 2012). Additionally, Tiekink and Henderson (2017) reviewed the coordination chemistry of similar compounds, highlighting the unique bonding and aggregation properties of these ligands (Tiekink & Henderson, 2017).
3. Synthesis and Chemical Properties
This compound derivatives have been employed in the synthesis of various organic compounds. Tommasi and Sorrentino (2009) discussed the use of 1,3-dialkylimidazolium-2-carboxylate, a compound related to this compound, in the synthesis of carboxylates and cyclic carbonates (Tommasi & Sorrentino, 2009).
4. Photophysical Properties and Photooxidation
The photophysical properties of this compound derivatives have been explored in various studies. Pędziński et al. (2014) utilized 3-carboxybenzophenone, a derivative of this compound, as a photosensitizer in the photooxidation process, demonstrating its efficiency and the unique spectral properties of its transients (Pędziński et al., 2014).
5. Nanoparticle Systems and Catalytic Applications
This compound and its derivatives have also found applications in nanoparticle systems and as catalysts. Ramya et al. (2012) developed lanthanide coordination polymers using a derivative of this compound, highlighting their luminescent and thermal properties, as well as their potential in energy transfer applications (Ramya, Sharma, Natarajan, & Reddy, 2012).
Properties
IUPAC Name |
3-carboxybenzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6O4/c9-7(10)5-2-1-3-6(4-5)8(11)12/h1-4H,(H,9,10)(H,11,12)/p-1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQVIHTHCMHWDBS-UHFFFAOYSA-M | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)[O-])C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5O4- | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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